Nucleoside Transporter Specificity: Potentiation of Guanosine Influx vs. Exclusion from csg
In NB4 acute promyelocytic leukemia cells, 4'-thio-β-D-arabinofuranosylguanine (a close structural relative of 4'-thioguanosine) does not utilize the csg nucleoside transport system, in contrast to guanosine and other deoxyguanosine analogs. Critically, this 4'-thio analog potentiates the inward flux of guanosine, a functional property not shared by ara-G or thio-xyl-G . This differential transport behavior establishes 4'-thioguanosine derivatives as unique tools for dissecting nucleoside transport pathways.
| Evidence Dimension | Interaction with csg nucleoside transport system |
|---|---|
| Target Compound Data | Does not gain entry via csg; potentiates guanosine inward flux |
| Comparator Or Baseline | Guanosine (enters via csg); ara-G and thio-xyl-G (compete with guanosine for csg, inhibit flux by ~50%) |
| Quantified Difference | Qualitative difference in transport mechanism: potentiation vs. competition/inhibition |
| Conditions | NB4 acute promyelocytic leukemia cell line; transport inhibition and competition assays |
Why This Matters
Selecting 4'-thioguanosine over guanosine or other analogs is essential for studies requiring specific modulation of nucleoside transport without competing for the csg transporter.
- [1] Flanagan SA, Gandhi V, Secrist JA, Meckling KA. The novel nucleoside transport system exhibited by NB4 cells, csg, transports deoxyguanosine analogues, including ara-G. Biochem Pharmacol. 2003;66(5):733-737. View Source
